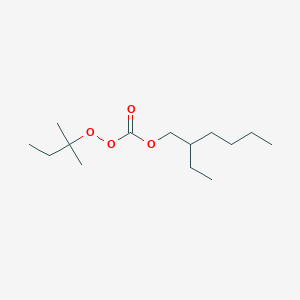
4-Propoxyphthalonitrile
Vue d'ensemble
Description
4-Propoxyphthalonitrile, also known as 1,2-Dicyano-4-propoxybenzene, is a chemical compound with the molecular formula C11H10N2O . It is a solid substance at 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 4-Propoxyphthalonitrile consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 186.21 g/mol .
Physical And Chemical Properties Analysis
4-Propoxyphthalonitrile is a solid substance at 20 degrees Celsius . It has a molecular weight of 186.21 g/mol .
Applications De Recherche Scientifique
Electrolyte Additive in High Voltage Lithium Ion Batteries
4-Propoxyphthalonitrile derivatives, such as 4-(Trifluoromethyl)-benzonitrile, have been investigated for their potential use as electrolyte additives in high voltage lithium-ion batteries. Research by Huang et al. (2014) found that such compounds can significantly improve the cyclic stability of lithium nickel manganese oxide cathodes, leading to enhanced performance and durability of the batteries (Huang et al., 2014).
Material in Covalent Organic Frameworks
Phthalonitrile derivatives play a crucial role in the formation of covalent organic frameworks (COFs), which are promising materials for various applications, including gas storage and catalysis. A study by Zhang et al. (2018) demonstrated the use of tetrafluorophthalonitrile in forming crystalline 2D COFs with high chemical stability, illustrating the potential of phthalonitrile derivatives in advanced material science (Zhang et al., 2018).
Optical Nonlinearity in Organic Compounds
Phthalonitrile-based organic compounds, such as 4-(4-pentenyloxy)benzonitrile, have been shown to exhibit interesting optical properties, including self-diffraction patterns and filamentation of laser beams. Research by Trejo-Durán et al. (2009) highlights the application of these compounds in creating self-organized patterning, which is significant for optical data storage and photonic devices (Trejo-Durán et al., 2009).
Nitrite Detection and Adsorption
4-Propoxyphthalonitrile derivatives are also useful in environmental monitoring and remediation. A study by Awual et al. (2019) discussed the use of a 4-nitro-1-naphthylamine ligand functionalized material for efficient nitrite monitoring and removal from water samples, indicating the potential of these compounds in water treatment and pollution control (Awual et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
4-propoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-5-14-11-4-3-9(7-12)10(6-11)8-13/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLZRCSOLOTEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343304 | |
| Record name | 4-Propoxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxyphthalonitrile | |
CAS RN |
106144-18-7 | |
| Record name | 4-Propoxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propoxyphthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B1582674.png)


![3a,6a-Dihydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1582681.png)
